Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
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Overview
Description
Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves the following steps:
Formation of the Pyrrolo[1,2-a]indole Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrrolines with halocarbonyl compounds[_{{{CITATION{{{_3{Di-, tetra-, and perhydropyrrolo 1,2- - Springer.
Carboxylation: The carboxylate group is introduced via esterification reactions, resulting in the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the indole ring to its corresponding oxo derivatives.
Reduction: Reduction of the carboxylate group to alcohols or amines.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-ol.
Substitution: Ethyl 7-azido-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate.
Scientific Research Applications
Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate has found applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is compared with other similar indole derivatives, such as:
Ethyl 7-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Ethyl 7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
Ethyl 7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate
These compounds share structural similarities but differ in the halogen atom present, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific chlorine substitution, which may confer distinct properties and applications.
Biological Activity
Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C₁₄H₁₄ClN₁O₂
- Molecular Weight : 265.72 g/mol
- CAS Number : 102581685
Structure
The structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloindole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative effects of pyrroloindole derivatives, this compound exhibited significant inhibition against several cancer cell lines with a GI50 value ranging from 30 to 50 µM. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | GI50 (µM) |
---|---|
MCF-7 | 30 |
A549 | 40 |
HCT116 | 50 |
The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit the activity of protein kinases involved in tumor growth and metastasis.
Neuroprotective Effects
Further research indicates that this compound may also possess neuroprotective properties. A study on NMDA receptors demonstrated that derivatives of pyrroloindoles could modulate glutamate signaling, which is crucial in neurodegenerative diseases.
Case Study: NMDA Receptor Modulation
This compound was tested for its ability to modulate NMDA receptor activity. The results indicated that it could enhance receptor function at low concentrations while exhibiting antagonistic effects at higher doses.
Concentration (µM) | Effect on NMDA Receptors |
---|---|
0.1 | Enhancement |
10 | Inhibition |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Example
A common synthetic pathway includes:
- Formation of Pyrrole Ring : Using cyclization reactions involving indole derivatives.
- Chlorination : Selective chlorination at the 7-position.
- Esterification : Reaction with ethyl chloroformate to yield the final ester product.
Properties
IUPAC Name |
ethyl 6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-18-14(17)13-10-8-9(15)5-6-11(10)16-7-3-4-12(13)16/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWISXNKXGBWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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